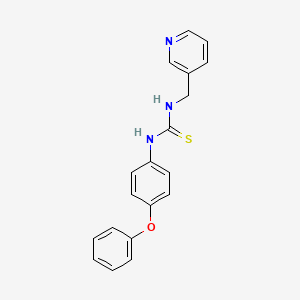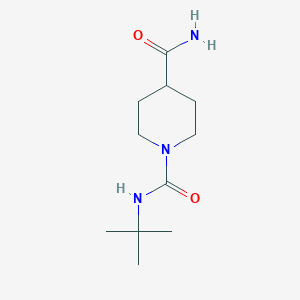
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as AEMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. AEMI is a member of the isoxazolecarboxamide family of compounds and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of the receptor by increasing its sensitivity to acetylcholine, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful tool in the study of the α7 nAChR and its role in various physiological processes. However, it is important to note that N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may have off-target effects on other receptors and should be used with caution in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and its effects on other receptors. Finally, the development of more potent and selective compounds based on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may lead to the discovery of new drugs for the treatment of various neurological disorders.
Synthesemethoden
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantane with 2-bromoethyl isoxazole-5-carboxylate, followed by the reaction of the resulting product with ethylmagnesium bromide. The final product is obtained by reacting the intermediate with methyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-15-16(11(2)22-20-15)17(21)19-10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-14H,3-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZNXJPIUAIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)




![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)

![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)